Propan-2-yl 2-(chlorosulfonyl)acetate
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Overview
Description
It is a colorless liquid commonly used in organic synthesis as a reagent for introducing the chlorosulfonyl group into organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the ester. The general reaction scheme is as follows:
(CH3)2CHOH + ClSO3H → (CH3)2CHOSO2Cl + H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where isopropyl alcohol and chlorosulfonic acid are mixed under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(chlorosulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to produce the corresponding alcohol and acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Typically carried out using water or aqueous bases.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Produces isopropyl alcohol and chlorosulfonic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Propan-2-yl 2-(chlorosulfonyl)acetate is a versatile compound with applications in various fields:
Chemistry: Used as a reagent in organic synthesis for introducing the chlorosulfonyl group.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propan-2-yl 2-(chlorosulfonyl)acetate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-(sulfonyloxy)acetate
- Propan-2-yl 2-(methanesulfonyl)acetate
- Propan-2-yl 2-(trifluoromethanesulfonyl)acetate
Uniqueness
Propan-2-yl 2-(chlorosulfonyl)acetate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl esters. This makes it particularly valuable in organic synthesis for introducing the chlorosulfonyl functionality into molecules.
Properties
IUPAC Name |
propan-2-yl 2-chlorosulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIWRZVJKBDCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634365 |
Source
|
Record name | Propan-2-yl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303153-12-0 |
Source
|
Record name | Propan-2-yl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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